molecular formula C16H17N3O2 B6420159 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1170422-05-5

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B6420159
CAS No.: 1170422-05-5
M. Wt: 283.32 g/mol
InChI Key: TWZACIIXJYLERO-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can

Biological Activity

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core substituted with a cyclopropyl oxadiazole moiety and a 2-methylphenyl group. The molecular formula is C12H14N4O2C_{12}H_{14}N_4O_2 with a molecular weight of 246.26 g/mol. Its structure can be represented as follows:

Structure C12H14N4O2\text{Structure }\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis0.004 - 0.025 mg/mL

These findings suggest that the compound may possess potent antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for similar oxadiazole derivatives were found to be promising, indicating potential applications in treating neurodegenerative diseases and gastrointestinal disorders.

Enzyme IC50 Value (µM)
Acetylcholinesterase1.21 - 6.28
Urease2.14 - 21.25

These results highlight the compound’s potential in pharmacological applications targeting enzyme-related conditions .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM. This suggests that the compound could be useful in treating fungal infections .

Study on Oxadiazole Derivatives

A comprehensive study evaluated various oxadiazole derivatives, including those with pyrrolidine structures similar to our compound. The research demonstrated that these derivatives exhibited significant bioactivity against multiple pathogens and highlighted structure-activity relationships that could inform future synthesis efforts .

Synthesis and Characterization

The synthesis of the target compound involves the reaction of cyclopropyl-substituted oxadiazoles with pyrrolidinones under controlled conditions to yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-4-2-3-5-13(10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-6-7-11/h2-5,11-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZACIIXJYLERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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